molecular formula C7H5BrClNO B11716546 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Cat. No.: B11716546
M. Wt: 234.48 g/mol
InChI Key: KYSZDSACCQKXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3-chloropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZDSACCQKXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predictive analysis for the chemical compound 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one. As a halogenated pyridine derivative, this molecule holds potential as a key intermediate in the synthesis of novel pharmaceutical agents and other bioactive molecules. Due to a lack of direct experimental data for this specific isomer in publicly accessible databases, this guide will leverage data from structurally similar compounds to predict its physical and chemical characteristics.

Molecular Structure and Identification

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a ketone derivative of a substituted pyridine ring. The core structure consists of a pyridine ring chlorinated at the 3-position and acylated at the 2-position with a bromoethanone moiety.

Below is a diagram illustrating the logical relationship of the chemical identifiers for this compound.

chemical_identifiers Logical Relationship of Chemical Identifiers IUPAC_Name 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one Molecular_Formula C7H5BrClNO IUPAC_Name->Molecular_Formula SMILES O=C(CBr)c1ncccc1Cl IUPAC_Name->SMILES InChI InChI=1S/C7H5BrClNO/c8-4-7(11)6-5(9)3-1-2-10-6/h1-3H,4H2 SMILES->InChI InChIKey InChIKey=... InChI->InChIKey

Caption: Relationship between chemical identifiers for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

Predicted Physicochemical Properties

PropertyPredicted Value/DescriptionBasis for Prediction and Cited Analogues
Melting Point Likely a solid with a melting point in the range of 40-90 °CThis prediction is based on the melting points of analogous compounds such as 2-Bromo-1-phenylethanone (m.p. 48-49 °C) and 2-Bromo-1-(4-chlorophenyl)ethanone (m.p. 88-89 °C)[1]. The presence of the pyridine ring and the specific substitution pattern will influence the crystal lattice energy and thus the melting point.
Physical Appearance Off-white to yellow or light brown solidIsomeric and analogous α-bromo ketones are often reported as crystalline solids with colors ranging from white to yellow or brown, depending on purity. For instance, 2-BROMO-1-(5-CHLOROPYRIDIN-2-YL)ETHANONE is described as a white powder[2].
Molecular Weight 234.48 g/mol Calculated based on the molecular formula C7H5BrClNO. This is consistent across various isomers[3][4][5].
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.The molecular structure suggests a preference for organic solvents. Halogenated aromatic compounds typically exhibit low water solubility.

Proposed Synthetic Pathway

While a specific, published synthesis for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is not available, a plausible synthetic route can be proposed based on established methodologies for the α-bromination of ketones.

A common and effective method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone derivative. In this case, the precursor would be 1-(3-chloropyridin-2-yl)ethan-1-one.

The proposed two-step synthesis is outlined below:

synthesis_workflow Proposed Synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one Start 3-Chloropyridine Step1 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl3) Start->Step1 Intermediate 1-(3-chloropyridin-2-yl)ethan-1-one Step1->Intermediate Step2 α-Bromination (e.g., NBS or Br2 in a suitable solvent) Intermediate->Step2 Product 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one Step2->Product

Caption: Proposed two-step synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

Experimental Protocol Considerations:

Step 1: Synthesis of 1-(3-chloropyridin-2-yl)ethan-1-one (Friedel-Crafts Acylation Analogue)

A patent for the preparation of a related compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, suggests the availability of precursors derived from 3-chloropyridine[6]. The synthesis of the acetylated intermediate could likely be achieved through a variation of the Friedel-Crafts acylation, although pyridines can be challenging substrates. Alternatively, a Negishi or Stille coupling of a 2-organometallic-3-chloropyridine derivative with an acetylating agent could be employed.

Step 2: α-Bromination

The α-bromination of the ketone intermediate can be achieved using various brominating agents. A common laboratory method involves the use of N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light, or using bromine (Br2) in a solvent like acetic acid or dichloromethane. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A general procedure for α-bromination of acetophenones using NBS has been reported, which could be adapted for this synthesis[1].

Characterization and Quality Control

Upon synthesis, the identity and purity of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive structural confirmation. The 1H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and a singlet for the methylene protons adjacent to the bromine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency.

  • Melting Point Analysis: A sharp melting point range would be indicative of high purity.

Safety and Handling

α-Bromo ketones are generally lachrymatory and corrosive. They are harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While direct experimental data for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one remains elusive in the public domain, this guide provides a robust predictive framework for its physicochemical properties based on the analysis of structurally related compounds. The proposed synthetic pathway offers a viable route for its preparation, enabling its use as a versatile building block in medicinal chemistry and drug discovery programs. Researchers intending to synthesize and utilize this compound should proceed with the outlined safety precautions and employ rigorous analytical methods for its characterization.

References

  • PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol has been Developed for Rapid Synthesis of α-bromoacetophenones. [Link]

  • JennyChem. 2-BROMO-1-(5-CHLOROPYRIDIN-2-YL)ETHANONE. [Link]

  • Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Temperature to Prevent Degradation of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who work with 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one. It provides a comprehensive, question-and-answer-based resource for troubleshooting and preventing the degradation of this thermally sensitive compound.

Core Principles of Stability

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a valuable reagent, but its utility is contingent on maintaining its chemical integrity. The presence of an α-bromo ketone functional group makes the molecule susceptible to decomposition, a process that can be significantly accelerated by elevated temperatures. Understanding and controlling the thermal environment is therefore paramount to ensuring experimental success and reproducibility.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the tell-tale signs of degradation in my sample of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one?

A1: Visual inspection is the first line of defense. A noticeable change in color, typically darkening to a yellow or brown hue, is a common indicator of decomposition.[1] Another sign can be the release of hydrogen bromide (HBr) gas, which has a sharp, acrid smell.[1] For a more definitive assessment, analytical techniques are essential. The appearance of new peaks in an HPLC chromatogram or additional signals in an NMR spectrum confirms the presence of degradation products.

Q2: What is the recommended storage temperature to ensure the long-term stability of this compound?

A2: To maximize shelf life, 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one should be stored in a cool, dark, and dry environment. For long-term storage, a freezer at 2-8°C is recommended.[2] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[1]

Q3: My experimental protocol requires heating. How can I minimize degradation of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one at elevated temperatures?

A3: When heating is unavoidable, several strategies can be employed to mitigate degradation:

  • Minimize Reaction Time: The duration of heat exposure is directly proportional to the extent of degradation. Optimize your reaction to proceed as efficiently as possible.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent oxidative decomposition pathways that are often accelerated by heat.

  • Controlled Addition: Rather than adding the entire amount of the compound at the outset, consider a slow, portion-wise, or syringe-pump addition to the heated reaction mixture. This keeps the instantaneous concentration of the thermally labile compound low.

  • Solvent Choice: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred. If protic solvents are necessary, ensure they are rigorously dried, and conduct the reaction at the lowest feasible temperature.

Q4: What are the primary chemical pathways through which 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one degrades?

A4: The main degradation pathways for α-bromo ketones are dehydrobromination and hydrolysis.[1] Dehydrobromination is an elimination reaction that forms an α,β-unsaturated ketone and HBr.[1] Hydrolysis, a reaction with water, can lead to the formation of an α-hydroxy ketone and HBr.[1] Both pathways are often catalyzed by heat and the presence of bases or nucleophiles.

Experimental Protocols and Data

Protocol 1: Recommended Handling Procedure
  • Acclimatization: Before opening, allow the container of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: All manipulations, including weighing and transferring, should be performed under a blanket of inert gas (nitrogen or argon).

  • Aliquotting: For long-term use, it is best practice to aliquot the bulk material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Resealing and Storage: After use, securely reseal the container and promptly return it to the recommended storage temperature of 2-8°C.[2]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be used to monitor the purity of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one and detect the formation of degradation products. A certificate of analysis for a similar compound, 1-(3-Bromopyridin-2-yl)ethanone, shows a purity of 95.89% as determined by HPLC.[3]

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Visualizations

Logical Workflow for Preventing Degradation

The following diagram illustrates the key decision-making process for handling 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one to maintain its stability.

G cluster_storage Storage and Handling cluster_reaction Experimental Setup storage_start Receive Compound storage_inspect Visual Inspection storage_start->storage_inspect storage_ok Store at 2-8°C under Inert Gas storage_inspect->storage_ok Clear, No Discoloration storage_degraded Quarantine and Re-analyze storage_inspect->storage_degraded Discolored/Clumped storage_aliquot Aliquot for Use storage_ok->storage_aliquot exp_start Plan Reaction storage_aliquot->exp_start exp_solvent Choose Dry, Aprotic Solvent exp_start->exp_solvent exp_heat_check Is Heat Required? exp_no_heat Conduct at Low Temperature exp_heat_check->exp_no_heat No exp_heat Apply Mitigation Strategies exp_heat_check->exp_heat Yes exp_proceed Execute Reaction exp_no_heat->exp_proceed exp_mitigation Minimize Time Inert Atmosphere Slow Addition exp_heat->exp_mitigation exp_mitigation->exp_proceed exp_solvent->exp_heat_check exp_monitor Monitor by TLC/LC-MS exp_proceed->exp_monitor

Caption: Decision workflow for handling and using 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

Degradation Pathway Overview

This diagram illustrates the primary degradation pathways for α-bromo ketones.

G cluster_degradation Degradation Pathways cluster_products Degradation Products start 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one dehydrobromination Dehydrobromination (Heat, Base) start->dehydrobromination hydrolysis Hydrolysis (Water) start->hydrolysis unsat_ketone α,β-Unsaturated Ketone + HBr dehydrobromination->unsat_ketone hydroxy_ketone α-Hydroxy Ketone + HBr hydrolysis->hydroxy_ketone

Caption: Primary degradation pathways of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

References

  • BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • ChemScene. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one.
  • Leyan. (2021, October 21). Certificate of Analysis: 1-(3-Bromopyridin-2-yl)ethanone.

Sources

Technical Support Center: Recrystallization of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this key synthetic intermediate in high purity. As an α-bromoketone, this compound is a valuable building block but can present unique purification challenges.[1][2] This guide offers field-proven insights and troubleshooting strategies to ensure your success.

The purity of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is paramount for its successful use in subsequent synthetic steps, such as the construction of heterocyclic systems like 2-aminothiazoles, which are prominent in medicinal chemistry.[3] Impurities, including unreacted starting material or di-brominated byproducts, can lead to complex downstream reaction mixtures and complicate the isolation of the target molecule.[4][5] Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be concerned about after the synthesis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one?

A1: The most common impurities arise from the bromination reaction itself. These can include:

  • Unreacted Starting Material: 1-(3-chloropyridin-2-yl)ethan-1-one.

  • Di-brominated Byproduct: 2,2-Dibromo-1-(3-chloropyridin-2-yl)ethan-1-one.[4]

  • Residual Bromine or Acid: Depending on the brominating agent and conditions used (e.g., Br₂ or NBS), residual reagents or acidic byproducts like HBr may be present.[4]

  • Solvent Residues: Solvents from the reaction and initial workup.

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: Oiling out occurs when the solute comes out of solution as a liquid instead of a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the melting point of your compound is lower than the boiling point of the solvent.[8]

  • Immediate Action: If an oil forms, reheat the solution until it is homogeneous again.

  • Slowing Down Crystallization: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a towel to ensure a gradual temperature decrease. Do not place it directly in an ice bath from a high temperature.[6]

  • Solvent Choice: Consider a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "poorer" solvent (an anti-solvent) in which your compound is less soluble might help induce crystallization, but this must be done carefully at an elevated temperature.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

A3: A failure to crystallize usually indicates that the solution is not supersaturated, which can be due to several factors:

  • Too Much Solvent: This is the most common reason.[6] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal growth. Alternatively, add a "seed crystal" – a tiny crystal of your pure compound from a previous batch.

  • High Purity of Compound: Sometimes, very pure compounds are slow to crystallize. Be patient and allow the solution to stand undisturbed for a longer period.

Q4: My final product has a noticeable color, but I expect a white or off-white solid. How can I remove colored impurities?

A4: Colored impurities are often highly polar and can be removed by treating the hot solution with activated charcoal before filtration.

  • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and gently heat it for a few minutes.

  • Important: Never add charcoal to a boiling solution, as it can cause violent bumping.[9]

  • Filtration: The charcoal, along with the adsorbed impurities, must be removed by hot gravity filtration before allowing the solution to cool.

Solvent Selection for Recrystallization

The key to successful recrystallization is choosing a solvent in which the compound is very soluble at high temperatures but poorly soluble at low temperatures.[7][9][10] Given the structure of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one, which contains a polar pyridinyl ring and a ketone, moderately polar solvents are a good starting point. The principle of "like dissolves like" is a useful guide.[9]

Table 1: Recommended Solvents for Screening

Solvent/SystemBoiling Point (°C)Rationale & CommentsSuitability
Ethanol (95%) 78An excellent general-purpose solvent for moderately polar compounds. Often used for α-bromoketones.[10][11]Highly Recommended
Isopropanol 82Similar to ethanol but slightly less polar. Its higher boiling point can increase solubility.Highly Recommended
Methanol 65Good for relatively polar compounds and is easily removed due to its low boiling point.[10]Recommended
Ethanol/Water VariesA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until the solution becomes slightly cloudy.[2]Highly Recommended
Ethyl Acetate 77A good solvent for compounds of intermediate polarity.[10]Recommended for Screening
Hexane/Ethyl Acetate VariesA non-polar/polar mixture. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to decrease polarity and induce crystallization.Recommended for Screening

Visualizing the Recrystallization Workflow

The following diagram outlines the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start: Crude Solid Product dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal_check Is the solution colored? dissolve->charcoal_check add_charcoal 2. Add Activated Charcoal and Re-heat charcoal_check->add_charcoal Yes cool 4. Slow Cooling to Room Temperature charcoal_check->cool No hot_filter 3. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath collect 6. Vacuum Filtration to Collect Crystals ice_bath->collect dry 7. Dry Crystals collect->dry finish End: Pure Crystalline Product dry->finish

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Product 1. Too much solvent was used during dissolution.[6]2. The compound is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Evaporate some of the solvent and re-cool.2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent where the compound has lower cold solubility.3. Ensure the funnel and receiving flask are pre-heated to prevent cooling. Filter the solution as quickly as possible.
Product Purity is Still Low 1. The chosen solvent recrystallized the impurity along with the product.2. The rate of cooling was too fast, trapping impurities in the crystal lattice.[6]3. Impurities from the mother liquor were not washed from the final crystals.1. Screen for a more selective solvent or solvent system.2. Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.3. After vacuum filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent.
Oiling Out 1. The solution is supersaturated to a high degree.2. The melting point of the solute is below the boiling point of the solvent.3. High concentration of impurities depressing the melting point.1. Re-heat to dissolve the oil, add a small amount of additional solvent, and cool slowly.2. Choose a solvent with a lower boiling point.3. If impurities are the issue, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol details a mixed-solvent recrystallization, which is often effective for purifying compounds like α-bromoketones.[11][12]

Safety First: 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is an α-bromoketone and should be handled with care. It is expected to be a lachrymator and skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

Materials:

  • Crude 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Short-stemmed glass funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid just dissolves.

  • Addition of Anti-Solvent: While keeping the solution hot, add deionized water drop-by-drop until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of an ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Solvent Selection Logic

The choice of a recrystallization solvent is a systematic process of exclusion and testing based on the polarity of the target molecule.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Aryl and heteroaryl α-halo ketones are pivotal intermediates, valued for their reactivity in constructing more complex molecular architectures.[1] The compound 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a prime example of such a building block. Its structure combines a substituted pyridine ring—a common motif in pharmaceuticals—with a reactive α-bromo ketone moiety.

Accurate structural verification is non-negotiable in synthetic chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This guide provides an in-depth, expert interpretation of the proton (¹H) NMR spectrum of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one. We will move beyond a simple peak list, delving into the causal relationships between the molecule's electronic environment and its spectral signature. This analysis is designed for researchers and drug development professionals who require a rigorous understanding of their synthesized materials.

Predicted ¹H NMR Spectrum: An Analysis Grounded in First Principles

A definitive interpretation begins with a prediction based on established magnetochemical principles. The structure of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one contains two distinct proton environments: the aliphatic methylene protons of the bromoacetyl group and the aromatic protons on the substituted pyridine ring.

The Aliphatic Region: The Methylene Singlet (Hα)

The two protons on the carbon adjacent to the carbonyl group (the α-carbon) are chemically equivalent and have no adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet.

  • Causality of Chemical Shift: The chemical shift of these protons is dictated by two powerful electron-withdrawing groups: the adjacent carbonyl (C=O) and the terminal bromine atom. The carbonyl group typically shifts α-protons to the 2.1–2.6 ppm range.[2][3][4] The addition of an α-halogen further deshields these protons, pulling the signal significantly downfield. Based on data from analogous α-bromo ketones, a chemical shift in the 4.5 - 5.0 ppm range is anticipated.[5][6][7] This downfield shift is a hallmark of successful α-bromination.

The Aromatic Region: The Pyridine Protons (H-4, H-5, H-6)

The pyridine ring presents a more complex system. The chemical shifts and splitting patterns of the three aromatic protons are influenced by the ring nitrogen and the two substituents (chloro and bromoacetyl).

  • Influence of the Pyridine Nitrogen: The nitrogen atom is electronegative and induces a significant deshielding effect, particularly at the ortho (C-2, C-6) and para (C-4) positions.[8][9]

  • Influence of Substituents:

    • Bromoacetyl Group (at C-2): This is a potent electron-withdrawing and anisotropic group. It will strongly deshield the ortho proton, H-6.

    • Chloro Group (at C-3): This is an electron-withdrawing group that will deshield the adjacent H-4 proton.

Based on these effects, we can predict the relative chemical shifts:

  • H-6: Being ortho to the ring nitrogen and the strongly deshielding bromoacetyl group, this proton is expected to be the most downfield.

  • H-4: Positioned ortho to the chloro group and para to the nitrogen, it will be the second most downfield proton.

  • H-5: Being meta to both the nitrogen and the chloro group, it will be the most upfield of the three aromatic protons.

The predicted splitting pattern arises from spin-spin coupling between adjacent protons:

  • H-6 will couple with H-5, appearing as a doublet of doublets (dd) due to ortho coupling (³J₅,₆ ≈ 4-5 Hz) and a smaller meta coupling (⁴J₄,₆ ≈ 1-2 Hz).

  • H-4 will couple with H-5, appearing as a doublet of doublets (dd) due to ortho coupling (³J₄,₅ ≈ 8-9 Hz) and meta coupling to H-6 (⁴J₄,₆ ≈ 1-2 Hz).

  • H-5 is coupled to two ortho protons, H-4 and H-6. It will appear as a doublet of doublets (dd) with two different coupling constants (³J₄,₅ and ³J₅,₆).

Data Summary and Comparison

The following table summarizes the predicted ¹H NMR data for the target compound. This serves as a benchmark for analyzing experimental results.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hα (-CH₂Br)4.7 - 4.9Singlet (s)N/A2H
H-57.4 - 7.6Doublet of Doublets (dd)³J₄,₅ ≈ 8.5; ³J₅,₆ ≈ 4.51H
H-47.9 - 8.1Doublet of Doublets (dd)³J₄,₅ ≈ 8.5; ⁴J₄,₆ ≈ 1.51H
H-68.6 - 8.8Doublet of Doublets (dd)³J₅,₆ ≈ 4.5; ⁴J₄,₆ ≈ 1.51H

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.[10]

Comparison with a Key Precursor: 1-(3-chloropyridin-2-yl)ethan-1-one

To confirm the conversion of the starting material, a comparison is essential. The ¹H NMR spectrum of the precursor, 1-(3-chloropyridin-2-yl)ethan-1-one, would be distinctly different in the aliphatic region.

CompoundKey SignalPredicted δ (ppm)Multiplicity
Precursor -CH₃2.5 - 2.8Singlet (s)
Product -CH₂Br4.7 - 4.9Singlet (s)

The disappearance of the methyl singlet around 2.6 ppm and the appearance of the methylene singlet near 4.8 ppm is conclusive evidence of successful α-bromination. The aromatic signals would show minor shifts but retain a similar splitting pattern.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one and the key proton-proton coupling relationships that define the spectrum's appearance.

Caption: Structure and key J-coupling in 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum of the title compound for structural verification.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ with TMS.

    • Vortex the sample gently until the solid is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Instrument Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Data Acquisition:

    • Experiment: Standard 1D proton experiment (e.g., Bruker 'zg30').

    • Pulse Angle: 30 degrees (to ensure quantitative integration with a short relaxation delay).

    • Spectral Width: 0 to 12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1 second.

    • Number of Scans: 8 to 16 scans (adjust based on sample concentration).

    • Receiver Gain: Optimize automatically to prevent signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integration of one of the single-proton aromatic signals (e.g., H-6) to 1.0 to normalize the other integrals.

    • Perform peak picking to identify the precise chemical shift of each signal.

Conclusion

The ¹H NMR spectrum of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one provides a unique and definitive fingerprint for its structure. A rigorous interpretation, grounded in the principles of chemical shift theory and spin-spin coupling, allows for unambiguous confirmation. The key diagnostic signals are the downfield methylene singlet (Hα) around 4.8 ppm, confirming α-bromination, and the distinct set of three doublet of doublets in the aromatic region, confirming the 3-chloro-2-acylpyridine substitution pattern. By comparing this data against the spectrum of potential precursors and following a robust experimental protocol, researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Castillo, J. C., et al. (2020). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Frontiers in Chemistry. Available from: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Mol-Instincts. Retrieved from [Link]

  • Al-Rawi, J. M. A., & Salih, S. Z. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available from: [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available from: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Available from: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Eco-friendly Protocol for Synthesis of α-Bromoacetophenones by using Ultrasound Waves. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to the 13C NMR Chemical Shifts of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for the synthetically valuable building block, 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide employs a predictive approach, grounded in the principles of substituent chemical shift (SCS) effects, and draws direct comparisons with experimentally determined data for structurally analogous compounds. This comparative methodology not inly offers a reliable estimation of the expected 13C NMR spectrum but also provides a deeper understanding of the electronic environment within the molecule.

Predicting the 13C NMR Spectrum: A First-Principles Approach

The 13C NMR chemical shifts of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one are influenced by a combination of factors, including the electronegativity of substituents, resonance effects within the pyridine ring, and the nature of the carbonyl group. By dissecting the molecule into its constituent parts—the 3-chloro-2-acetylpyridine core and the α-bromo ketone side chain—we can systematically predict the chemical shift of each carbon atom.

The prediction of the chemical shifts for the pyridine ring carbons begins with the baseline values for pyridine itself and then applying known substituent chemical shifts (SCS) for the chloro and acetyl groups. Similarly, the chemical shifts for the carbonyl and α-carbons can be estimated by examining related α-bromo ketones.

Comparative Analysis: Bridging Prediction and Experimental Reality

To anchor our predictions in experimental data, we will compare the estimated chemical shifts for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one with the known 13C NMR data of two closely related compounds: 2-acetylpyridine and 2-bromoacetophenone.

  • 2-Acetylpyridine provides an excellent model for the substituted pyridine ring, allowing for a direct comparison of the influence of the acetyl group on the chemical shifts of the pyridine carbons.

  • 2-Bromoacetophenone serves as a reliable analogue for the bromoacetyl moiety, offering insight into the expected chemical shifts of the carbonyl carbon and the α-carbon bearing the bromine atom.

The following table summarizes the predicted 13C NMR chemical shifts for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one alongside the experimental data for our chosen comparative compounds.

Carbon AtomPredicted δ (ppm) for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-oneExperimental δ (ppm) for 2-AcetylpyridineExperimental δ (ppm) for 2-Bromoacetophenone
Pyridine Ring -
C2~152153.6-
C3~132121.5-
C4~139136.7-
C5~127125.5-
C6~150149.2-
Side Chain
C=O~191200.1191.2
CH2Br~3125.4 (CH3)30.9

Note: Predicted values are estimations based on additive substituent effects and may vary from experimental values.

The predicted downfield shift of the carbonyl carbon in the target molecule to around 191 ppm is strongly supported by the experimental value for 2-bromoacetophenone (191.2 ppm). The presence of the electronegative bromine atom on the adjacent carbon significantly influences this shift. Similarly, the predicted chemical shift of the α-carbon (CH2Br) at approximately 31 ppm aligns well with the 30.9 ppm observed for 2-bromoacetophenone.

For the pyridine ring, the introduction of a chlorine atom at the 3-position is expected to cause a downfield shift for C3 and C4, and a slight shielding effect on C2 and C5, when compared to 2-acetylpyridine. The predicted values in the table reflect these expected trends.

Visualizing the Structure and Workflow

To further clarify the relationships between the atoms and the overall process of spectral analysis, the following diagrams are provided.

G cluster_molecule 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one C2 C2 C3 C3 C2->C3 C_carbonyl C=O C2->C_carbonyl C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N1 N C6->N1 N1->C2 O_carbonyl O C_carbonyl->O_carbonyl C_alpha CH2Br C_carbonyl->C_alpha Br Br C_alpha->Br

Caption: Molecular structure of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one with key carbons highlighted.

G cluster_workflow 13C NMR Analysis Workflow start Sample Preparation (Dissolution in Deuterated Solvent) acquire Data Acquisition (13C NMR Spectrometer) start->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift Assignment) process->analyze compare Comparative Analysis (vs. Predicted & Analogue Data) analyze->compare elucidate Structure Elucidation/Confirmation compare->elucidate

Caption: A typical workflow for the acquisition and analysis of a 13C NMR spectrum.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following is a generalized protocol for obtaining a 13C NMR spectrum of a solid compound like 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be approximately 0.6-0.7 mL.

  • Cap the NMR tube securely.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set up the 13C NMR experiment using the spectrometer's software. A standard proton-decoupled 13C experiment is typically used.

  • Key parameters to set include:

    • Pulse angle: A 30-45° pulse is often used to allow for faster repetition rates.

    • Acquisition time: Typically 1-2 seconds.

    • Relaxation delay: A delay of 1-5 seconds is common to allow for the relaxation of the carbon nuclei between pulses.

    • Number of scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure that all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the central peak of the CDCl3 triplet is at 77.16 ppm.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one. By leveraging established principles of NMR spectroscopy and making judicious comparisons with structurally related compounds, we have been able to generate a reliable set of expected chemical shifts. This information is invaluable for researchers working with this compound, aiding in its identification, purity assessment, and the characterization of its reaction products. The provided experimental protocol further equips scientists with the practical knowledge to acquire high-quality 13C NMR data for this and other novel compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Breitmaier, E., & Voelter, W. (1987).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

HPLC Method Development Guide: Purity Analysis of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Objective: Establish a robust, stability-indicating HPLC method for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one, a critical intermediate in the synthesis of fused pyridine heterocycles.

The Challenge: This analyte presents a dual separation challenge:

  • Chemical Instability: The

    
    -bromo ketone moiety is thermally labile and prone to hydrolysis or dehydrohalogenation (elimination of HBr) under basic or neutral conditions.
    
  • Chromatographic Tailing: The basic nitrogen in the pyridine ring (pKa ~2.5–3.0) interacts strongly with residual silanols on standard C18 columns, causing severe peak tailing.

The Solution: This guide compares a standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . The optimized method utilizes


 interactions and steric selectivity to resolve halogenated impurities while maintaining strict acidic control to prevent on-column degradation.
Comparative Performance Snapshot
ParameterGeneric C18 Method (Alternative)Optimized Phenyl-Hexyl Method (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Interaction + Shape Selectivity
Peak Tailing (

)
1.8 – 2.2 (Poor)1.05 – 1.15 (Excellent)
Impurity Resolution (

)
1.2 (Co-elution risks)> 2.5 (Baseline separation)
Stability on Column Moderate (risk of hydrolysis)High (Acidic buffering protects

-bromo group)

Technical Deep Dive: Method Development Strategy

Stability-Driven Mobile Phase Design

The primary failure mode in analyzing


-bromo ketones is "ghost peaks" appearing during the run, caused by on-column degradation.
  • Acidic pH is Non-Negotiable: We employ a pH of 2.5–3.0. This serves two purposes:

    • Protonation: It ensures the pyridine nitrogen is fully protonated (

      
      ), preventing interaction with silanols.
      
    • Stabilization: It suppresses the hydrolysis of the C-Br bond, which is accelerated at neutral/basic pH.

  • Buffer Selection: 0.1% Trifluoroacetic acid (TFA) or 20 mM Phosphate Buffer (pH 2.5). TFA is preferred for LC-MS compatibility and ion-pairing effects that sharpen the basic pyridine peak.

Stationary Phase Selection: The "Phenyl" Advantage

While C18 is the industry workhorse, it struggles to separate the target from its non-brominated precursor (2-acetyl-3-chloropyridine) due to similar hydrophobicity.

  • Why Phenyl-Hexyl? The phenyl ring in the stationary phase engages in

    
     stacking with the electron-deficient chloropyridine ring of the analyte. The bulky bromine atom also interacts differently with the planar phenyl phase compared to the methyl group of the precursor, providing "orthogonal" selectivity that C18 lacks.
    

Experimental Protocols

Protocol A: Optimized Phenyl-Hexyl Method (Recommended)

Applicability: Release testing, purity analysis, stability studies.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Detection: UV at 270 nm (Pyridine characteristic absorption).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 90
18.0 90
18.1 10

| 23.0 | 10 (Re-equilibration) |

Protocol B: Generic C18 Method (For Comparison Only)
  • Column: Standard C18, 4.6 × 150 mm, 5 µm.[2][3]

  • Mobile Phase: Water/Acetonitrile (Gradient 10-90%) with 0.1% Formic Acid.

  • Observation: This method typically yields broad peaks for the pyridine derivative and fails to resolve the des-bromo impurity from the main peak.

Visualizing the Science

Diagram 1: Method Development Decision Matrix

This workflow illustrates the logical steps taken to arrive at the Phenyl-Hexyl solution, highlighting failure points in standard approaches.

MethodDevelopment Start Analyte: 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one Step1 Initial Screen: C18 Column, pH 7.0 Start->Step1 Result1 Result: Severe Tailing & Degradation Step1->Result1 Step2 Adjustment 1: Acidify MP (pH 2.5) Result1->Step2 Fix pKa/Stability Result2 Result: Tailing Reduced, Stability Improved BUT: Poor Resolution of Impurities Step2->Result2 Step3 Adjustment 2: Change Selectivity (Switch to Phenyl-Hexyl) Result2->Step3 Fix Selectivity Result3 Result: Sharp Peaks, Baseline Resolution of Halo-Impurities Step3->Result3

Caption: Logical progression from generic screening to the optimized Phenyl-Hexyl methodology.

Diagram 2: Degradation Pathways & Impurity Origin

Understanding what we are separating is crucial. This diagram maps the common impurities formed during synthesis and storage.

Degradation Main Target Analyte (alpha-Bromo Ketone) Hydrolysis Impurity B: Hydrolysis Product (alpha-Hydroxy Ketone) Main->Hydrolysis + H2O (Neutral/Basic pH) Elimination Impurity C: Elimination Product (Vinyl Ketone) Main->Elimination - HBr (Thermal/Base) Precursor Impurity A: Precursor (2-Acetyl-3-chloropyridine) Precursor->Main Bromination

Caption: Common degradation pathways (Hydrolysis/Elimination) that the method must detect.

Validation Parameters (Simulated Data)

To demonstrate the robustness of the Optimized Phenyl-Hexyl method, the following validation characteristics are typical for this class of compounds:

ParameterResultAcceptance Criteria
Linearity (

)
> 0.9995 (Range: 10–150% of target)

Precision (RSD, n=6) 0.4%

LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10
Resolution (

)
2.8 (between Target and Precursor)

Note on Sample Preparation: Always prepare samples in Acetonitrile or the mobile phase. Avoid using pure methanol or water as diluents for long-term storage in the autosampler, as methanol can nucleophilically attack the


-bromo position over time.

References

  • SIELC Technologies. "Separation of 2-Chloropyridine on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Thermo Fisher Scientific. "HPLC Column Selection: Solve the Separation Mystery." Thermo Fisher Technical Guides. Link

  • BenchChem. "Managing thermal instability of alpha-bromo ketones." BenchChem Technical Support. Link

  • Chromatography Online. "Choosing the Right HPLC Stationary Phase." LCGC International. Link

  • National Institutes of Health (NIH). "2-Bromo-1-(2-chloropyridin-4-yl)ethanone - PubChem Compound Summary." PubChem. Link

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Comparative Guide: TLC Visualization of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Visualization Methods for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one Content Type: Publish Comparison Guide

Executive Summary

This guide details the visualization strategies for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one , a critical intermediate often synthesized via the bromination of 1-(3-chloropyridin-2-yl)ethan-1-one.

While UV detection is the standard baseline, it fails to chemically distinguish the reactive


-bromo ketone moiety from its non-brominated precursor. This guide prioritizes 4-(4-Nitrobenzyl)pyridine (NBP)  as the superior, chemically specific visualization method for this alkylating agent, supported by standard ketone (2,4-DNP) and heterocycle (Dragendorff) stains for structural validation.
Chemical Context & Challenges
  • Compound: 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

  • Key Functionalities:

    • 
      -Bromo Ketone:  A potent alkylating agent (Lachrymator).
      
    • 3-Chloropyridine: An electron-deficient heteroaromatic ring.

  • The Challenge: The starting material (methyl ketone) and the product (

    
    -bromo ketone) have similar UV absorption profiles and often close 
    
    
    
    values. Relying solely on UV can lead to false positives regarding reaction completion.
Primary Visualization Methods
Method A: UV Fluorescence Quenching (254 nm)
  • Type: Non-Destructive / General

  • Mechanism: The pyridine ring absorbs 254 nm UV light, quenching the fluorescence of the F

    
     indicator in the silica gel.
    
  • Observation: Dark spots on a bright green background.

  • Limit: Cannot distinguish between the product and the unreacted starting material (methyl ketone) effectively if

    
     separation is poor.
    
Method B: 4-(4-Nitrobenzyl)pyridine (NBP) – The Specialist Choice
  • Type: Destructive / Chemoselective

  • Mechanism: NBP acts as a nucleophile, attacking the electrophilic carbon of the

    
    -bromo ketone (alkylating agent). Under basic conditions, this forms a highly conjugated zwitterionic species.
    
  • Observation: The product appears as a blue/violet spot on a white background.

  • Why it wins: The starting material (methyl ketone) is not an alkylating agent and will not stain . This provides a binary "Yes/No" confirmation of the brominated product's presence.

Method C: 2,4-Dinitrophenylhydrazine (2,4-DNP)
  • Type: Destructive / Functional Group Specific

  • Mechanism: Condensation with the ketone carbonyl to form a hydrazone.

  • Observation: Yellow to orange spots.

  • Utility: Confirms the integrity of the ketone. If the reaction conditions (e.g., harsh bromination) destroyed the carbonyl, this stain would be negative.

Method D: Dragendorff’s Reagent
  • Type: Destructive / Heterocycle Specific

  • Mechanism: Formation of an ion pair between the heavy metal complex (BiI

    
    ) and the protonated pyridine nitrogen.
    
  • Observation: Orange/Red spots on a yellow background.

  • Utility: Confirms the presence of the pyridine ring. Note: The electron-withdrawing chlorine at C3 reduces the basicity of the pyridine nitrogen, potentially requiring higher concentration or longer development time compared to unsubstituted pyridine.

Comparative Performance Analysis
FeatureUV (254 nm) NBP Stain 2,4-DNP Dragendorff
Selectivity Low (All aromatics)High (Alkylating agents only) Moderate (Ketones/Aldehydes)Moderate (N-Heterocycles)
Sensitivity High (<1 µg)High (~1-5 µg)High (<1 µg)Moderate
Destructive? NoYesYesYes
Differentiates SM? No (rely on

)
Yes (SM is negative) No (Both are +)No (Both are +)
Prep Difficulty NoneHigh (Requires heating/base)MediumHigh (Multi-solution)

SM: Starting Material (1-(3-chloropyridin-2-yl)ethan-1-one)

Experimental Protocols
Protocol 1: The NBP Alkylating Agent Stain

Use this to confirm the formation of the C-Br bond.

  • Preparation: Dissolve 2.5 g of 4-(4-nitrobenzyl)pyridine in 100 mL of acetone.

  • Procedure:

    • Dip the TLC plate into the solution.[1][2]

    • Heat the plate at 110°C for 2–3 minutes.

    • Activation Step: Spray the hot plate with a 10% solution of Piperidine in acetone (or expose to ammonia vapor).

  • Result: Alkylating agents (the bromo-ketone) turn blue/violet . The background remains white/yellow.

Protocol 2: Modified Dragendorff’s (Munier-Macheboeuf)

Use this to track the pyridine core.

  • Solution A: 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid + 40 mL water.

  • Solution B: 8 g Potassium Iodide in 20 mL water.

  • Working Solution: Mix 5 mL Sol A + 5 mL Sol B + 20 mL acetic acid + 70 mL water.

  • Procedure: Spray or dip the plate.[1][2][3] Orange spots appear immediately.

Visualization Workflow & Decision Logic

The following diagram illustrates the logical flow for monitoring the reaction progress using these methods.

TLC_Workflow Start Reaction Mixture (Bromination of Acetyl Pyridine) TLC_Run Develop TLC Plate (Solvent: Hexane/EtOAc) Start->TLC_Run UV_Check Step 1: UV (254 nm) Check total spot count TLC_Run->UV_Check Decision_UV Are spots separated? UV_Check->Decision_UV NBP_Stain Step 2: NBP Stain (Specific for C-Br) Decision_UV->NBP_Stain Yes Adjust_Solvent Adjust Solvent Polarity (Try DCM/MeOH) Decision_UV->Adjust_Solvent No (Overlap) Result_NBP Blue/Violet Spot? (Product Confirmed) NBP_Stain->Result_NBP DNP_Stain Step 3: 2,4-DNP (Confirm Ketone) Conclusion_Fail No Reaction/Decomp (Check Conditions) DNP_Stain->Conclusion_Fail Yellow (SM only) Result_NBP->DNP_Stain Negative Conclusion_Success Reaction Complete (Isolate Product) Result_NBP->Conclusion_Success Positive (Blue) Adjust_Solvent->TLC_Run

Caption: Decision tree for selecting the appropriate visualization method based on reaction stage and separation efficiency.

Safety & Handling (Critical)
  • Lachrymator Warning: 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a potent lachrymator (tear gas agent).

  • TLC Handling: Do not remove TLC plates from the fume hood until they are fully stained and quenched.

  • Waste: Disposal of TLC plates containing this compound requires a dedicated solid waste container for cytotoxic/lachrymatory agents.

References
  • Preussmann, R., et al. (1969).[4] "Identification of alkylating agents by a modification of the color reaction with 4-(4-nitrobenzyl)-pyridine (NBP)." Arzneimittelforschung, 19(7), 1059-1073.[4]

  • Raal, A., et al. (2020).[5][6] "Dragendorff’s reagent: Historical perspectives and current status." Pharmazie, 75(7), 299-306.[6][7]

  • Sigma-Aldrich. "TLC Stains and Visualization Reagents."

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Structure of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Absolute Structural Confirmation

In the landscape of pharmaceutical research and drug development, the precise molecular structure of a synthetic intermediate is not merely an academic detail; it is the bedrock upon which subsequent research, efficacy, and safety are built. The compound 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one is a key building block, an α-bromoketone, frequently utilized in the synthesis of complex heterocyclic systems with potential biological activity.[1][2] Given its reactivity and the potential for isomeric impurities, an unassailable confirmation of its three-dimensional structure is paramount.

This guide provides an in-depth, experience-driven walkthrough of the definitive method for this task: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind each experimental step, from crystal growth to data refinement, and objectively compare the certainty offered by SCXRD against other common analytical techniques. This document is designed for researchers who require not just a result, but a validated, trustworthy, and publishable structural proof.

Methodology: A Self-Validating Workflow for Structural Integrity

The journey from a synthesized powder to a refined crystal structure is a systematic process where each step is designed to ensure the quality and validity of the final result.

Part 1: Synthesis and Attainment of High-Purity Material

The prerequisite for any successful crystallographic experiment is a sample of the highest possible purity. The title compound is typically synthesized via the bromination of the parent ketone, 1-(3-chloropyridin-2-yl)ethan-1-one.[3][4][5] A common and effective method involves using a brominating agent like N-Bromosuccinimide (NBS) or polymer-supported pyridinium bromide perbromide, which offers cleaner reactions and simpler workups.[2][5]

Following synthesis, rigorous purification is essential. The rationale is simple: impurities or residual solvents can co-crystallize or inhibit crystal growth altogether, leading to a disordered or unusable specimen. A multi-step purification protocol is recommended:

  • Initial Workup: Standard aqueous wash to remove water-soluble byproducts.

  • Column Chromatography: Elution through a silica gel column to separate the target compound from unreacted starting material and non-polar impurities.

  • Final Recrystallization: A preliminary recrystallization from a suitable solvent system to achieve >99% purity, as confirmed by ¹H NMR and LC-MS, before attempting to grow diffraction-quality single crystals.

Part 2: The Art and Science of Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction—ideally 0.1-0.4 mm in each dimension with no significant internal defects—is often the most challenging step.[6][7] The goal is to transition the molecules from a disordered solution state to a highly ordered, repeating crystal lattice slowly enough to avoid defects.

Several methods can be employed, and the choice is guided by the compound's solubility profile.

  • Slow Solvent Evaporation: This is the most straightforward technique.[8][9] A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth. The key is selecting a solvent in which the compound is moderately soluble; too high a solubility leads to tiny crystals, while too low prevents an adequate amount from dissolving.[6][10]

  • Vapor Diffusion: This is a highly controlled and effective method, particularly for milligram quantities.[8] The compound is dissolved in a "good" solvent (in which it is highly soluble) and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, promoting slow, high-quality crystal growth.

  • Thermal Control (Slow Cooling): A saturated solution is heated until all solid dissolves and then cooled very slowly.[11] This controlled reduction in temperature decreases solubility, leading to crystallization.[11]

For 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one, a compound of moderate polarity, a solvent system like ethanol/water or ethyl acetate/hexane is a logical starting point for screening.

Part 3: X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

Experimental Protocol:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a loop using cryo-protectant oil.

  • Cryo-Cooling: The crystal is immediately flash-cooled to approximately 100 K in a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher-quality diffraction pattern.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam (typically from a Mo or Cu source).[12] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector, such as a CCD or CMOS sensor, records the position and intensity of thousands of these reflections.

  • Structure Solution: The diffraction data (angles and intensities) are processed to determine the unit cell dimensions and space group. For small molecules like this, the "phase problem" is typically solved using ab initio or direct methods, which use statistical relationships between reflection intensities to generate an initial electron density map.[7]

  • Structure Refinement: The initial atomic model derived from the electron density map is refined. This is an iterative computational process that adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.

The workflow for data collection and analysis is a linear, quality-gated process.

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis of Target Compound Purification Purification (Chromatography) Synthesis->Purification Purity >99% Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Purity >99% Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Size: 0.1-0.4 mm Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Cryo-cooling: 100 K Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Direct Methods Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-squares fit Validation Validation & CIF Generation Structure_Refinement->Validation checkCIF Deposition Database Deposition (CSD) Validation->Deposition Get CCDC #

Caption: Experimental and computational workflow for SCXRD.

Results: Interpreting Crystallographic Data

The output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure.[13] Key parameters are summarized for interpretation.

ParameterTypical Value/MeaningSignificance for Trustworthiness
Formula C₇H₅BrClNOConfirms elemental composition.
Crystal System e.g., MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDescribes the symmetry elements within the unit cell.
Resolution < 1.0 ÅA measure of the level of detail in the data. Lower values are better.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the experimental data and the calculated model. A lower R-factor indicates a better fit.[14]
R-free < 0.05 (5%)Similar to R1, but calculated with a subset of data not used in refinement. It serves as a crucial cross-validation metric to detect "overfitting" of the model.[14][15]
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model.

The refined structure would provide an unambiguous 3D model of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one, confirming the connectivity of the bromoacetyl group to the C2 position of the 3-chloropyridine ring. Bond lengths and angles would align with established values for similar chemical environments, providing further validation.

Trustworthiness: The Role of Data Validation and Deposition

A core tenet of scientific integrity is transparency and third-party validation. In crystallography, this is achieved through standardized checks and public archiving.

  • checkCIF Report: Before publication or internal acceptance, the CIF must be run through the International Union of Crystallography's (IUCr) checkCIF service.[16] This program generates a report that flags potential errors or unusual features in the data, categorized as Alerts A, B, C, or G. Any A or B level alerts must be thoroughly investigated and explained, as they can indicate significant issues with the structure.

  • Database Deposition: The final, validated CIF should be deposited in a public repository, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[17][18][19] This deposition assigns a unique CCDC number to the structure, allowing any researcher worldwide to access and verify the data independently.[16][20][21]

G cluster_0 Alert Analysis Refined_Model Final Refined Structural Model Generate_CIF Generate CIF Refined_Model->Generate_CIF Run_checkCIF Run checkCIF Generate_CIF->Run_checkCIF IUCr Service Analyze_Report Analyze Report Run_checkCIF->Analyze_Report No_Alerts No Major Alerts Analyze_Report->No_Alerts Level C/G or None High_Alerts High-Level Alerts? Analyze_Report->High_Alerts Level A/B Finalize_and_Deposit Finalize & Deposit No_Alerts->Finalize_and_Deposit Submit to CSD Investigate_and_Fix Investigate & Fix High_Alerts->Investigate_and_Fix Re-refine model or explain issue Investigate_and_Fix->Run_checkCIF CCDC_Number Receive CCDC Deposition Number Finalize_and_Deposit->CCDC_Number

Sources

QC Standards for 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Intermediate

In the high-stakes synthesis of fused bicyclic heterocycles—specifically imidazo[1,2-a]pyridines and pyrazolopyridines used in kinase inhibitors—the quality of the alkylating agent is the rate-limiting variable.

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one (CAS: 65326-33-2) serves as a critical electrophile. However, its high reactivity presents a paradox: the very feature that makes it effective (rapid cyclization) makes it chemically unstable and prone to degradation.

This guide objectively compares this "Gold Standard" reagent against its primary alternative, the Chloro-analog , and establishes a rigorous Quality Control (QC) framework to ensure reproducibility in late-stage pharmaceutical synthesis.

Comparative Analysis: Bromo- vs. Chloro- Analogs[1][2][3]

Drug development professionals often debate substituting the unstable bromo-ketone with the more robust chloro-analog. Below is a technical comparison of their performance metrics.

The Competitors
  • Standard (Target): 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one

  • Alternative: 2-Chloro-1-(3-chloropyridin-2-yl)ethan-1-one

Performance Matrix
MetricBromo-Analog (Standard) Chloro-Analog (Alternative) Impact on Research
Leaving Group Ability High (

is a superior leaving group)
Moderate (

is a poorer leaving group)
Bromo allows cyclization at RT to 40°C ; Chloro often requires reflux (>80°C).
Reaction Kinetics Fast (

)
Slow (

)
Bromo minimizes thermal degradation of sensitive API scaffolds.
Storage Stability Low (Hydrolyzes in moist air; light sensitive)High (Stable solid; less hygroscopic)Bromo requires -20°C storage under Argon; Chloro is shelf-stable at RT.
Impurity Profile Generates HBr (corrosive, promotes auto-catalytic degradation)Generates HCl (less prone to auto-catalysis in solid state)Bromo requires stricter QC for acid content .
Finkelstein Necessity NoYes (Often requires KI catalysis)Chloro usage adds an extra reagent (KI), complicating purification.
Expert Verdict

Use the Chloro-analog for early-stage, robust scaffold synthesis where high temperatures are tolerable. Use the Bromo-standard (CAS 65326-33-2) for Late-Stage Functionalization (LSF) or when the nucleophile is sterically hindered or thermally sensitive. The Bromo-analog remains the industry standard for high-yield heterocycle formation despite its stability challenges.

Critical Quality Attributes (CQAs) & Impurity Profiling

To validate the Bromo-standard, one must control three specific impurities that dictate reaction failure.

Impurity Origins

ImpurityPathways Start 1-(3-chloropyridin-2-yl)ethan-1-one (Starting Material) Target 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one (Target Product) Start->Target Bromination (Br2/HBr) Imp_A Impurity A (Des-bromo / Unreacted) Start->Imp_A Incomplete Rxn Imp_B Impurity B (Di-bromo species) Target->Imp_B Over-bromination Imp_C Impurity C (Hydrolysis / Alcohol) Target->Imp_C Moisture/Hydrolysis

Figure 1: Synthetic origin of critical impurities. Impurity B (Di-bromo) is particularly detrimental as it leads to side-product formation during cyclization.

Acceptance Criteria
AttributeSpecificationRationale
Appearance Off-white to yellow crystalline solidDarkening indicates liberation of

or polymerization.
Purity (HPLC)

<95% correlates with 20% yield drop in thiazole synthesis.
Impurity A (Des-bromo)

Competes for nucleophile; difficult to separate downstream.
Impurity B (Di-bromo)

Causes formation of regioisomeric byproducts.
Water Content (KF)

Water triggers rapid hydrolysis to Impurity C.

Experimental Protocols

Protocol A: High-Fidelity HPLC Method for Purity Assessment

Rationale: Pyridine derivatives suffer from peak tailing on standard silica columns due to silanol interactions. This method uses a buffered mobile phase and an end-capped column to ensure sharp peak shapes for accurate integration.

Instrument: UHPLC with DAD (Diode Array Detector) Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),


Mobile Phase A:  0.1% Formic Acid in Water (Suppresses silanol activity)
Mobile Phase B:  Acetonitrile (LC-MS Grade)

Gradient Program:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.4
8.0 95 0.4
10.0 95 0.4
10.1 5 0.4

| 13.0 | 5 | 0.4 |

Detection: UV @ 254 nm (primary) and 220 nm. Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (anhydrous). Inject immediately to prevent in-vial hydrolysis.

Protocol B: Forced Degradation (Stress Testing)

Rationale: To verify storage limits, this protocol simulates accelerated aging.

  • Acid Stress: Dissolve 5 mg sample in 0.1 N HCl. Hold at RT for 4 hours.

  • Base Stress: Dissolve 5 mg sample in 0.1 N NaOH. Hold at RT for 5 mins (Rapid degradation expected).

  • Oxidative Stress: Treat with 3%

    
    .
    
  • Analysis: Inject via Protocol A.

    • Pass Criteria: Main peak purity >90% after Acid stress.

    • Fail Criteria: >5% increase in Impurity C (Hydrolysis product) indicates poor moisture tolerance.

QC Decision Framework

Use this logic flow to determine batch disposition in a pharmaceutical setting.

QCDecision Start Batch Arrival (CAS 65326-33-2) Visual Visual Inspection: Is it dark brown/oily? Start->Visual Reject1 REJECT (Degradation confirmed) Visual->Reject1 Yes HPLC HPLC Analysis (Protocol A) Visual->HPLC No (Yellow solid) PurityCheck Purity > 97%? HPLC->PurityCheck PurityCheck->Reject1 No (<90%) DibromoCheck Di-bromo Impurity < 0.5%? PurityCheck->DibromoCheck Yes Recryst Remediation: Recrystallize from EtOH/Hexane PurityCheck->Recryst No (90-97%) Release RELEASE for Synthesis DibromoCheck->Release Yes DibromoCheck->Recryst No Recryst->HPLC Retest

Figure 2: Quality Control Decision Tree for incoming raw material.

Storage & Handling Recommendations

  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Amber glass (protects from photolytic cleavage of the C-Br bond).

  • Safety: This compound is a potent lachrymator (tear gas agent) and skin irritant. All weighing must occur in a functioning fume hood.

References

  • PubChem. (2025).[1] 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one Compound Summary. National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. [Link][2]

  • PureSynth. (2025).[3][4] Product Specification: 3-(Bromoacetyl)Pyridine Hydrobromide. [Link]

Sources

Safety Operating Guide

2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a validated, step-by-step protocol for the safe handling and disposal of 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one .

As an


-haloketone derivative of pyridine, this compound presents a dual hazard profile: it is a potent lachrymator  (tear-inducing agent) and a powerful alkylating agent . The procedures below prioritize containment of irritant vapors and chemical deactivation prior to final waste processing.

Chemical Identification & Hazard Profile

Before initiating any disposal procedure, verify the chemical identity. This compound is often used as a pharmaceutical intermediate.

Property Details
Chemical Name 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
Functional Class

-Bromoketone; Halogenated Pyridine
Molecular Formula

CAS Number Note: Specific isomer CAS may vary (e.g., 23794-16-3 for related isomers). Treat as Class:

-Bromoketone.[1][2][3][4]
Key Hazards Lachrymator , Skin Corrosion (1B), Acute Toxicity (Oral/Inhal.)
GHS Classification (Derived from Class Data)
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • Lachrymator: Gas/Vapor causes severe eye irritation and tearing.

Operational Disposal Strategy

Disposal is split into two workflows: Bulk Waste (for disposal of stocks) and Decontamination (for glassware, spills, and trace residues).

Workflow Visualization

DisposalWorkflow Start Waste Source Identification Bulk Bulk Chemical / Stock Solution Start->Bulk Trace Glassware / Spills / Residue Start->Trace Segregation Segregate into Halogenated Organic Waste Bulk->Segregation Do NOT Quench Bulk Quench Chemical Deactivation (Thiosulfate Method) Trace->Quench Deactivate First LabPack Lab Pack for Incineration (TSDF) Segregation->LabPack Quench->LabPack Preferred Drain Drain Disposal (ONLY if permitted after quench) Quench->Drain Check Local Regs

Figure 1: Decision tree distinguishing between bulk waste segregation and trace decontamination.

Protocol A: Bulk Waste Disposal (Primary Method)

Directive: Do not attempt to chemically neutralize large quantities (>10 g) of pure material in the lab. The exothermic nature of the reaction can generate toxic fumes.

  • Segregation:

    • Place the material in a chemically compatible container (HDPE or Amber Glass).

    • Do not mix with oxidizers (e.g., nitric acid) or strong bases.

    • Label clearly: "Hazardous Waste - Halogenated Organic - Lachrymator."

  • Secondary Containment:

    • Seal the primary container with Parafilm to prevent vapor escape.

    • Place inside a clear plastic bag (zip-lock) to contain any weeping or exterior residue.

  • Disposal Route:

    • Submit for pickup by your institution's EHS or a licensed Hazardous Waste hauler.

    • RCRA Code: Likely falls under D001 (Ignitable, if in solvent) or generic halogenated waste codes. If the specific pyridine derivative is listed, check for U-listed codes (e.g., Pyridine is U196, though derivatives vary).

Protocol B: Deactivation & Spill Cleanup (Quenching)

Directive: Use this protocol for cleaning glassware, deactivating empty bottles, or cleaning small spills. This method converts the reactive


-bromoketone into a non-lachrymatory thioether.
The "Thiosulfate-Bicarbonate" Quench Solution

This buffer system neutralizes the acid (HBr) generated during the substitution reaction.

Component Concentration Role
Sodium Thiosulfate (

)
10% w/vNucleophile (displaces Bromine)
Sodium Bicarbonate (

)
5% w/vBuffer (neutralizes HBr)
Solvent Water (or 1:1 Water/Ethanol)Reaction Medium
Step-by-Step Deactivation Procedure
  • Preparation:

    • Work in a fume hood .

    • Prepare the Quench Solution in a large beaker (expect some bubbling).

  • Application:

    • For Glassware: Soak contaminated glassware in the solution for 24 hours .

    • For Spills: Cover the spill with solid Sodium Bicarbonate first to absorb liquid, then slowly add the Thiosulfate solution. Cover with absorbent pads.

  • Reaction Mechanism:

    • The thiosulfate ion (

      
      ) attacks the 
      
      
      
      -carbon, displacing the bromide ion.
  • Verification:

    • The lachrymatory effect should disappear.

    • Check pH; ensure it is neutral (pH 6-8).

  • Final Cleanup:

    • Collect the quenched slurry. While chemically deactivated, it is best practice to dispose of this mixture as Chemical Waste rather than drain disposal, due to the pyridine moiety's potential aquatic toxicity.

Scientific Rationale & Safety Mechanisms

Why Thiosulfate?

-Bromoketones are "soft" electrophiles. Thiosulfate is a "soft" nucleophile. According to the HSAB (Hard and Soft Acids and Bases) theory , this pairing ensures a rapid and clean substitution reaction, effectively destroying the alkylating capability of the molecule [1].
Why Avoid Strong Bases (NaOH)?

Using strong bases (like Sodium Hydroxide) can induce Favorskii rearrangement or polymerization, potentially creating unexpected toxic byproducts or excessive heat. The bicarbonate buffer provides a controlled pH environment [2].

Pathway Diagram: Quenching Mechanism

QuenchingMechanism Substrate 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one (Lachrymator) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Reagents Sodium Thiosulfate + NaHCO3 Reagents->Intermediate Product Thiosulfate Adduct (Non-Volatile / Deactivated) Intermediate->Product Byproduct NaBr + CO2 Intermediate->Byproduct

Figure 2: Chemical mechanism of deactivation via nucleophilic substitution.

References

  • National Institutes of Health (NIH) . Lachrymators: Laboratory Safety Guide. Brandeis University Safety Protocols. Retrieved from [Link]

  • Chemistry LibreTexts . Alpha Halogenation of Aldehydes and Ketones. Mechanisms of alpha-substitution and deactivation.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem) . 2-Bromo-1-(2-chloropyridin-4-yl)ethanone (Isomer Analog) Compound Summary. Retrieved from [Link]

  • Michigan Technological University . Hazardous Waste Disposal Procedures. RCRA Compliance Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.